Benzoic acid, 4-(2-benzothiazolylmethoxy)-
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Overview
Description
“Benzoic acid, 4-(2-benzothiazolylmethoxy)-” is an organic compound with the molecular formula C15H11NO3S . It is a derivative of benzoic acid, which is an aromatic carboxylic acid . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 4-(2-benzothiazolylmethoxy)-” consists of a benzene ring attached to a carboxyl group and a benzothiazole group through a methoxy bridge . The molecular weight of this compound is 285.32 .Scientific Research Applications
- Biological Activity : Benzothiazoles are renowned for their pharmaceutical and biological activity. This compound has been investigated for its potential as an anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory agent .
- Condensation Reactions : The synthesis of benzothiazole compounds involves condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Green chemistry principles guide these synthetic processes .
Medicinal Chemistry and Drug Development
Green Chemistry and Synthesis
Safety and Hazards
“Benzoic acid, 4-(2-benzothiazolylmethoxy)-” is classified as a hazardous compound. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H312, and H315 . This indicates that it is harmful if swallowed, harmful in contact with skin, and causes skin irritation .
Mechanism of Action
Target of Action
Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .
Mode of Action
Benzoic acid, a structurally similar compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Biochemical Pathways
Benzoic acid is known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid , which may provide some insight into its pharmacokinetic properties.
Result of Action
Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative .
properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-15(18)10-5-7-11(8-6-10)19-9-14-16-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUHKKHAAHFKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-(2-benzothiazolylmethoxy)- |
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